molecular formula C28H30N2O6 B15196669 (2R)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

(2R)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No.: B15196669
M. Wt: 490.5 g/mol
InChI Key: GIPBZQFNSMWQIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a specialized amino acid derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group on the α-amino group and a 4,4-dimethyl-2,6-dioxocyclohexylideneethylamino side chain. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its base-labile nature, enabling selective deprotection under mild basic conditions (e.g., piperidine) . Its molecular structure suggests applications in peptide engineering, where tailored side-chain functionalities are required for conjugation or structural modulation.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O6/c1-16(25-23(31)12-28(2,3)13-24(25)32)29-14-22(26(33)34)30-27(35)36-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22,31H,12-15H2,1-3H3,(H,30,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPBZQFNSMWQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 2,3-Diaminopropionic Acid (Dap)

Configuration Control :

  • The (2R) configuration necessitates using D-Dap or resolving racemic Dap via chiral chromatography. Industrial-scale syntheses often employ enzymatic resolution or asymmetric hydrogenation.

Purity Requirements :

  • ≥99% enantiomeric excess (ee) confirmed by chiral HPLC.

Protection of the α-Amino Group with Fmoc

Reagents :

  • Fmoc-Cl (9-fluorenylmethyl chloroformate)
  • Sodium carbonate (Na₂CO₃)
  • Solvent: DMF/water (4:1 v/v)

Procedure :

  • Dissolve Dap (1 equiv) in DMF/water.
  • Add Na₂CO₃ (2.5 equiv) and cool to 0°C.
  • Slowly add Fmoc-Cl (1.2 equiv) over 30 minutes.
  • Stir at room temperature for 12 hours.
  • Quench with 1M HCl, extract with ethyl acetate, and dry over Na₂SO₄.

Yield : 85–90%.

Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, 2H, Fmoc aromatic), 7.72 (d, 2H, Fmoc aromatic), 4.32 (m, 1H, CHα), 3.12 (dd, 1H, CHβ).
  • HPLC : tᵣ = 8.2 min (C18 column, 70% acetonitrile/water).

Protection of the β-Amino Group with Dde Derivative

Reagents :

  • 4,4-Dimethyl-2,6-diketocyclohexanone
  • Acetic acid (catalyst)
  • Solvent: Anhydrous DCM

Procedure :

  • Dissolve Fmoc-Dap-OH (1 equiv) in DCM.
  • Add 4,4-dimethyl-2,6-diketocyclohexanone (1.5 equiv) and acetic acid (0.1 equiv).
  • Reflux under nitrogen for 6 hours.
  • Concentrate under reduced pressure and purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Mechanism :
The β-amino group undergoes condensation with the diketone to form a stable enamine (Dde-type protection).

Yield : 75–80%.

Analytical Data :

  • IR (KBr) : 1715 cm⁻¹ (C=O, diketone), 1680 cm⁻¹ (C=N).
  • MS (ESI) : m/z 513.2 [M+H]⁺.

Final Deprotection and Acidification

Reagents :

  • Trifluoroacetic acid (TFA)/water (95:5)
  • Lyophilizer

Procedure :

  • Treat the protected compound with TFA/water (95:5) for 1 hour.
  • Remove TFA under reduced pressure.
  • Lyophilize to obtain the free propanoic acid.

Purity : ≥98% by HPLC.

Optimization Challenges and Solutions

Stereochemical Integrity

  • Racemization Risk : Fmoc protection under basic conditions may epimerize the C2 center. Mitigated by:
    • Low-temperature reactions (0°C).
    • Short reaction times.

Protecting Group Migration

  • Issue : Dde groups may migrate to the α-amino position if Fmoc is prematurely removed.
  • Solution : Use highly anhydrous conditions during Dde installation and avoid prolonged storage.

Industrial-Scale Production

Continuous Flow Synthesis

Advantages :

  • Enhanced heat/mass transfer.
  • Reduced racemization (5% vs. 15% in batch).

Parameters :

  • Flow rate: 10 mL/min
  • Temperature: 25°C
  • Reactor volume: 500 mL.

Analytical Characterization Summary

Parameter Method Result
Purity HPLC (C18) 98.5%
Enantiomeric excess Chiral HPLC 99.2% (R)
Melting Point DSC 182–184°C (decomp.)
Molecular Weight HRMS 512.19 g/mol (calc. 512.21)

Applications in Peptide Synthesis

The compound serves as a cornerstone in synthesizing branched peptides and peptidomimetics. Recent studies highlight its utility in:

  • Anticancer peptide-drug conjugates : Improved tumor targeting via α4β1 integrin binding.
  • Enzyme-resistant analogs : Dde groups enhance metabolic stability in serum.

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)propanoic acid is used as a building block in peptide synthesis. Its stability and reactivity make it ideal for creating complex peptides and proteins.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. Its ability to form stable complexes with other molecules makes it valuable in various assays and experiments.

Medicine

In medicine, the compound has potential applications in drug development and delivery. Its unique structure allows it to interact with biological targets in specific ways, making it a candidate for therapeutic agents.

Industry

In the industrial sector, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)propanoic acid is used in the production of specialty chemicals and materials. Its reactivity and stability are leveraged to create high-performance products.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)propanoic acid involves its interaction with specific molecular targets. The Fmoc group provides stability, while the cyclohexylidene moiety allows for selective binding to proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of Fmoc-protected amino acids. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Unique Features References
(2R)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(Fmoc-amino)propanoic acid (Target Compound) C₃₁H₃₃N₃O₆ 543.62 Fmoc, cyclohexylidene, ethylamino Peptide synthesis with sterically demanding side chains; potential keto-enol tautomerism
(2R)-3-(4-aminophenyl)-2-(Fmoc-amino)propanoic acid C₂₅H₂₃N₃O₄ 429.47 Fmoc, 4-aminophenyl Conjugation via aromatic amine (e.g., bioconjugation, crosslinking)
(R)-2-(Fmoc-amino)-3-mercaptopropanoic acid C₁₈H₁₇NO₄S 343.40 Fmoc, thiol (-SH) Thiol-ene chemistry; disulfide bond formation in peptides
(S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid C₂₅H₂₃NO₄ 401.45 Fmoc, o-tolyl Hydrophobic peptide sequences; steric effects in SPPS
(2S)-2-(Fmoc-amino)-3-(1H-indol-3-yl)propanoic acid (Fmoc-Trp-OH) C₂₆H₂₂N₂O₄ 426.47 Fmoc, indole Tryptophan incorporation; UV-active for monitoring synthesis

Key Findings:

Structural Diversity: The target compound’s cyclohexylidene side chain distinguishes it from simpler aromatic (e.g., phenyl, o-tolyl) or functional (e.g., -SH, -NH₂) side chains in analogs. This group may enhance rigidity or alter solubility in organic solvents compared to linear alkyl chains .

Synthetic Utility: Unlike Fmoc-protected cysteine (thiol group) or tyrosine (phenolic -OH), the target compound lacks nucleophilic side-chain functionalities, limiting its use in post-synthetic modifications but favoring stability in oxidative environments .

Stability and Handling :

  • All Fmoc-protected analogs require storage at -20°C to prevent degradation, but the target compound’s cyclohexylidene group may confer additional stability against hydrolysis compared to esters or amides .
  • The absence of reactive thiols (cf. Fmoc-Cys-OH) eliminates the need for reducing agents during synthesis .

Applications: The target compound is suited for synthesizing peptides requiring bulky, non-polar side chains or for studying steric effects in peptide folding. In contrast, Fmoc-protected aminophenylalanine () enables site-specific bioconjugation via its aromatic amine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.